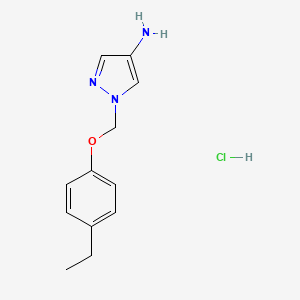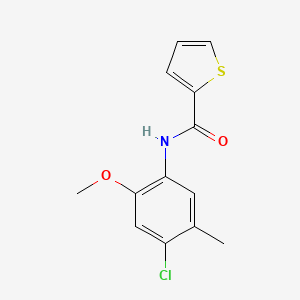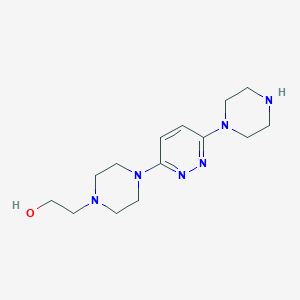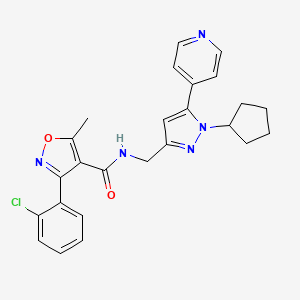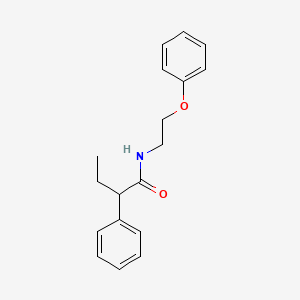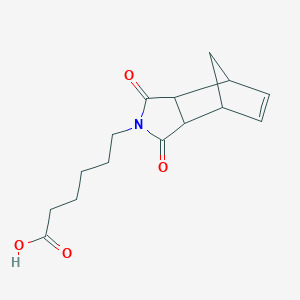![molecular formula C25H16Cl4N2O3 B2562014 4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[5-(2,4-dichlorophenyl)-2-furyl]methylidene}benzenecarbohydrazide CAS No. 320423-57-2](/img/structure/B2562014.png)
4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[5-(2,4-dichlorophenyl)-2-furyl]methylidene}benzenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[5-(2,4-dichlorophenyl)-2-furyl]methylidene}benzenecarbohydrazide is a useful research compound. Its molecular formula is C25H16Cl4N2O3 and its molecular weight is 534.21. The purity is usually 95%.
BenchChem offers high-quality 4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[5-(2,4-dichlorophenyl)-2-furyl]methylidene}benzenecarbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[5-(2,4-dichlorophenyl)-2-furyl]methylidene}benzenecarbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Proteomics Research
This compound, with the molecular formula C14H10Cl2O2 and a molecular weight of 281.14 g/mol , has been studied in proteomics research. Specifically, it is used as a reagent or substrate in proteomic experiments. Researchers investigate its interactions with proteins, enzymes, and other biomolecules to gain insights into cellular processes, protein function, and disease mechanisms .
Antiproliferative Activity
The compound has demonstrated potent antiproliferative activity against the NCI-H1975 cell line. Two derivatives, 12c and 12d , exhibited remarkable inhibitory effects with IC50 values of 0.48 ± 0.07 μM and 0.35 ± 0.02 μM , respectively. This finding suggests its potential as an anticancer agent, particularly in lung cancer research .
EGFR Inhibition
Given its antiproliferative effects, further investigation into its mechanism of action is warranted. Researchers have explored its ability to inhibit the epidermal growth factor receptor (EGFR) , a crucial signaling protein involved in cell growth and survival. Understanding its interaction with EGFR may lead to targeted therapies for cancer treatment .
Chemical Synthesis and Derivatives
Researchers have synthesized various derivatives of this compound to explore structure-activity relationships. By modifying specific functional groups, they aim to enhance its bioactivity, solubility, and selectivity. These efforts contribute to drug discovery and optimization .
Pharmacological Studies
In pharmacological studies, scientists investigate its effects on various biological systems, including cardiovascular, nervous, and immune systems. Assessing its toxicity, metabolism, and pharmacokinetics provides valuable data for drug development .
Biochemical Assays
The compound serves as a substrate or inhibitor in biochemical assays. Researchers use it to study enzyme kinetics, protein-ligand interactions, and enzymatic pathways. Its unique structure makes it a valuable tool for probing biological processes .
Propriétés
IUPAC Name |
N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-4-[(3,4-dichlorophenyl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Cl4N2O3/c26-17-4-8-20(22(28)12-17)24-10-7-19(34-24)13-30-31-25(32)16-2-5-18(6-3-16)33-14-15-1-9-21(27)23(29)11-15/h1-13H,14H2,(H,31,32)/b30-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKSNJVIGNWDHS-VVEOGCPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)OCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)OCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Cl4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

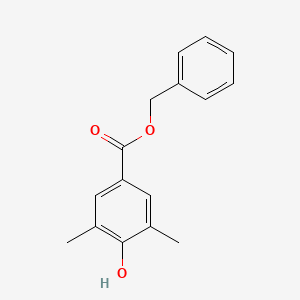
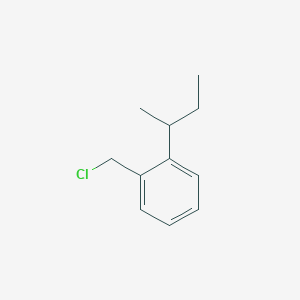
![2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/no-structure.png)

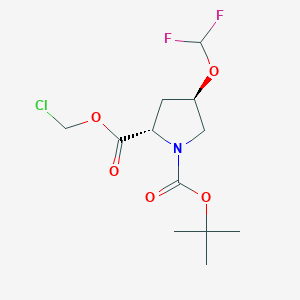
![1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate](/img/structure/B2561940.png)
